Glucosyl salicylate

Descripción general

Descripción

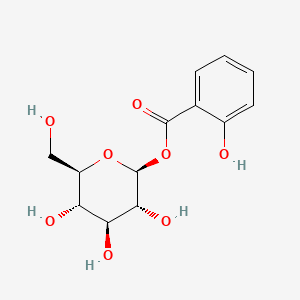

Glucosyl salicylate is a type of glycoside compound . Glycosides are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Synthesis Analysis

Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis methods of glucoside compounds have been reviewed, including 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin, and α-glucosyl hesperidin (Hsp-G) . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .

Molecular Structure Analysis

This compound contains total 38 bond(s); 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary .

Chemical Reactions Analysis

The kinetics of salicin acid hydrolysis in aqueous solutions were studied. The salicin hydrolysis rate depended more on the solution acidity than on the temperature .

Physical and Chemical Properties Analysis

Glycoside compounds are composed of sugars and non-sugars. Glucosides, which generally exist as white crystals, exhibit typical glycol-based structures . They are abundant in nature and exist in almost every living organism .

Aplicaciones Científicas De Investigación

Plant Metabolism and Stability : Salicylates, including Glucosyl salicylate, are important in plant-herbivore interactions and are synthesized via the shikimate pathway. They are stable metabolites in plants, showing minimal metabolic turnover, which is crucial for their role in defense mechanisms (Ruuhola & Julkunen-Tiitto, 2000).

Immune Priming in Plants : this compound plays a role in plant immune responses. Compounds that inhibit salicylic acid glucosyltransferases, which are involved in this compound formation, can enhance plant disease resistance, suggesting its potential use in developing crop protectants (Noutoshi et al., 2012).

Glucosylation and Disease Resistance : The process of this compound formation is crucial for the regulation of salicylic acid levels in plants, which is a key component in plant disease resistance mechanisms. This understanding is vital for agricultural applications and disease management in crops (Lee & Raskin, 1998).

Role in Plant Defense Responses : Salicylates, including this compound, are involved in altering gene expression and influencing plant defense responses. Their ability to bind to proteins and impact cellular signal transduction is significant for understanding plant immunity (Shah & Klessig, 1999).

Metabolic Engineering for Production : Research on the heterologous biosynthesis of this compound in Escherichia coli demonstrates the potential for engineered production of this compound, which could have applications in both medicinal and agricultural fields (Qi, Pfeifer, & Zhang, 2018).

Mecanismo De Acción

- Glucosyl salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol .

- This compound inhibits COX, thereby reducing prostaglandin synthesis .

- Specifically, it displaces ATP by AMP or ADP at specific sites on the AMP-activated protein kinase (AMPK) subunit, leading to conformational changes that promote phosphorylation and inhibit dephosphorylation of Thr172 .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

The current overview and future perspectives of the topical delivery strategies are highlighted for translational considerations of formulation designs . The importance of such chemical glycosylation methods for improving the biophysical properties of naturally non-glycosylated peptides as applied to the therapeutically essential insulin and related peptides that are used in the treatment of diabetes has been highlighted .

Análisis Bioquímico

Biochemical Properties

Glucosyl salicylate participates in biochemical reactions through enzymatic synthesis . It interacts with enzymes such as β-glucosidases, which are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . The nature of these interactions involves the conversion of substrates into products using enzymes as catalysts .

Cellular Effects

This compound influences cell function by modulating cellular metabolism. Salicylates, including this compound, have been shown to mediate some effects of salicylate-based drugs, particularly by modulating cellular metabolism . They have beneficial effects in type 2 diabetes and cancer . Salicylates also uncouple mitochondria, improving glucose homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that methyl salicylate glucosylation by an enzyme called UGT71C3 facilitates negative regulation of the systemic acquired resistance (SAR) response in plants by modulating the homeostasis of methyl salicylate and salicylic acid .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. For instance, salicylates, including this compound, have been shown to have temporal effects on cellular function . High doses of salicylate result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of salicylate, the active ingredient in aspirin, are ototoxic, resulting in behavioral evidence of tinnitus and hyperacusis .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. Salicylates are hormones produced by plants in response to infection and are crucial for their defense against attack by pathogens . They are converted to salicylate in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Salicylates, including this compound, are mobile and can be transported within the plant, mainly via the phloem .

Subcellular Localization

Β-glucosidases, which interact with this compound, have been found to be localized in the cytoplasm .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKMZHWRNMFCU-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678795 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60517-74-0 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary metabolic pathways of salicylic acid (SA) in tobacco plants during pathogen defense, and how does glucosyl salicylate (GS) fit into this picture?

A1: In tobacco plants, upon encountering pathogens like tobacco mosaic virus (TMV) or Pseudomonas syringae pv. phaseolicola, newly synthesized salicylic acid (SA) is mainly converted into two metabolites: SA 2-O-beta-D-glucoside (SAG) and, to a lesser extent, this compound (GS) [, ]. This suggests a common defense strategy in tobacco, where these two glucosylated forms play a role. Interestingly, the research indicates distinct accumulation patterns for GS and SAG. While GS synthesis is rapid, peaking at 6 hours post SA infiltration before declining and stabilizing, SAG steadily accumulates over time []. This suggests GS might be involved in the early rapid response to pathogens, while SAG provides a more sustained defense mechanism.

Q2: How is the formation of this compound (GS) and SA 2-O-beta-D-glucoside (SAG) enzymatically controlled in tobacco plants, and how do these enzymes respond to pathogen attacks?

A2: Distinct UDP-glucose:salicylic acid glucosyltransferases (SA GTases) catalyze the formation of GS and SAG in tobacco [, ]. These enzymes exhibit increased activity following infection by TMV or P. syringae pv. phaseolicola, as well as after SA treatment, indicating their crucial role in the plant's defense response. Interestingly, these two SA GTases are separated during gel filtration chromatography, suggesting they are distinct enzymes with specific roles in GS and SAG synthesis []. Further research on these enzymes could elucidate their individual functions in the plant's response to different pathogens or stresses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)